N-[2-methoxy-5-[(3-methylsulfanylphenyl)sulfamoyl]phenyl]acetamide
Overview
Description
N-[2-methoxy-5-[(3-methylsulfanylphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with a unique structure that includes methoxy, methylthio, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-[(3-methylsulfanylphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of a methoxy-substituted benzene with an appropriate reagent to introduce the acetamide group.
Introduction of the Methylthio Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-[(3-methylsulfanylphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can yield amines.
Scientific Research Applications
N-[2-methoxy-5-[(3-methylsulfanylphenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-[(3-methylsulfanylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The methoxy and methylthio groups can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyphenyl)acetamide: Similar structure but lacks the sulfonyl and methylthio groups.
N-(4-{[(5-Methoxy-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Contains a pyrimidinyl group instead of a phenyl group.
Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-: Contains an isoxazolyl group instead of a methylthio group.
Uniqueness
N-[2-methoxy-5-[(3-methylsulfanylphenyl)sulfamoyl]phenyl]acetamide is unique due to the presence of both the sulfonyl and methylthio groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[2-methoxy-5-[(3-methylsulfanylphenyl)sulfamoyl]phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-11(19)17-15-10-14(7-8-16(15)22-2)24(20,21)18-12-5-4-6-13(9-12)23-3/h4-10,18H,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSJSHYRQBFUGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)SC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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